2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene
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Overview
Description
2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene is a chemical compound characterized by its unique structure, which includes a cyclohexa-1,3-diene ring substituted with tert-butyl, chloro, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene typically involves the cycloaddition reactions of dienes. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the desired cyclohexa-1,3-diene structure . Specific reagents and catalysts, such as Lewis acids, can be used to enhance the reaction efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like nitro and chloro makes the compound susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Electrophilic Substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized products with additional functional groups.
Reduction: Reduced forms of the compound with fewer oxygen-containing groups.
Scientific Research Applications
2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The electron-withdrawing groups enhance its reactivity towards nucleophiles, while the electron-donating groups facilitate electrophilic attacks . These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-tert-Butyl-6-chloro-5-methylcyclohexa-1,3-diene: Lacks the nitro group, resulting in different reactivity and applications.
2-tert-Butyl-6-chloro-5-nitrocyclohexa-1,3-diene:
Uniqueness: The presence of both electron-withdrawing and electron-donating groups allows for versatile chemical transformations and interactions .
Properties
CAS No. |
62559-10-8 |
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Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-tert-butyl-6-chloro-5-methyl-5-nitrocyclohexa-1,3-diene |
InChI |
InChI=1S/C11H16ClNO2/c1-10(2,3)8-5-6-11(4,13(14)15)9(12)7-8/h5-7,9H,1-4H3 |
InChI Key |
VYIANOJECBFNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=CC1Cl)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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